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N-(5-Amino-2-

fluorophenyl)hexanamide

CAS No.: 1020053-87-5

Cat. No.: B1437511

Get Quote
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Guide
Document Control:

Version: 2.0 (Technical Release)

Classification: Medicinal Chemistry / API Intermediates

Executive Summary
N-(5-Amino-2-fluorophenyl)hexanamide (CAS 1020053-87-5) is a high-value fluorinated

building block used primarily in the synthesis of small-molecule inhibitors targeting kinases and

histone deacetylases (HDACs). Structurally, it consists of a 2-fluoro-1,3-phenylenediamine core

mono-acylated with a hexanoyl chain.

The compound serves two critical functions in drug design:
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Metabolic Stability: The fluorine atom at the C2 position (ortho to the amide) blocks metabolic

oxidation and modulates the pKa of the adjacent N-H, enhancing hydrogen bond donor

capability.

Hydrophobic Anchoring: The hexanamide tail acts as a lipophilic probe, designed to occupy

hydrophobic pockets (e.g., the "back pocket" of kinase ATP sites) or to improve cell

permeability.

This guide details the synthesis, characterization, and handling of this intermediate, providing a

self-validating protocol for researchers.

Chemical Profile & Properties[1][2][3][4][5]
Physicochemical Data

Property Value Note

IUPAC Name
N-(5-Amino-2-

fluorophenyl)hexanamide

CAS Number 1020053-87-5

Molecular Formula C₁₂H₁₇FN₂O

Molecular Weight 224.27 g/mol

Appearance Off-white to pale beige solid
Oxidizes slightly upon air

exposure

Solubility
DMSO (>50 mg/mL),

Methanol, DCM
Sparingly soluble in water

LogP (Calc) 2.8 - 3.1
Lipophilic character due to

hexyl chain

pKa (Calc)
~4.5 (Aniline NH₂), ~13.5

(Amide NH)

Fluorine lowers pKa of amide

NH

Structural Analysis
The molecule features a "Push-Pull" electronic system:
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Electron Withdrawing: The C2-Fluorine atom withdraws electron density from the ring,

deactivating the C1-Amide nitrogen (making it less nucleophilic) and stabilizing the molecule

against enzymatic cleavage.

Electron Donating: The C5-Amino group is a strong resonance donor, making it the primary

reactive site for subsequent derivatization (e.g., urea formation or heterocyclization).

Synthesis & Manufacturing Protocol
The synthesis follows a two-step regioselective sequence starting from commercially available

2-fluoro-5-nitroaniline. This route avoids the formation of di-acylated byproducts.

Reaction Pathway (Graphviz Diagram)

Start:
2-Fluoro-5-nitroaniline

(CAS 369-36-8)

Step 1: Acylation
(Hexanoyl Chloride, Et3N, DCM)

Nucleophilic Acyl Substitution Intermediate:
N-(2-Fluoro-5-nitrophenyl)hexanamide

Yield: ~90-95% Step 2: Reduction
(H2, Pd/C or Fe/NH4Cl)

Nitro Reduction
Product:

N-(5-Amino-2-fluorophenyl)hexanamide
(CAS 1020053-87-5)

Yield: ~85-90%

Click to download full resolution via product page

Caption: Two-step synthesis of CAS 1020053-87-5 via regioselective acylation and nitro

reduction.

Detailed Experimental Procedure
Step 1: Preparation of N-(2-Fluoro-5-nitrophenyl)hexanamide

Reagents: 2-Fluoro-5-nitroaniline (1.0 eq), Hexanoyl chloride (1.1 eq), Triethylamine (1.2 eq),

Dichloromethane (DCM).

Protocol:

Dissolve 2-fluoro-5-nitroaniline in anhydrous DCM (10 mL/g) under N₂ atmosphere.

Cool to 0°C. Add Triethylamine dropwise.

Add Hexanoyl chloride dropwise over 30 mins, maintaining temp < 5°C.

Warm to room temperature (RT) and stir for 4 hours.
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QC Check: TLC (Hexane:EtOAc 7:3) should show consumption of starting aniline.

Workup: Wash with 1N HCl, then saturated NaHCO₃. Dry organic layer over Na₂SO₄ and

concentrate.

Purification: Recrystallize from Ethanol/Water if necessary.

Step 2: Reduction to N-(5-Amino-2-fluorophenyl)hexanamide
Reagents: Nitro intermediate (from Step 1), 10% Pd/C (5 wt%), Hydrogen gas (balloon or 1

atm), Methanol.

Protocol:

Dissolve the nitro intermediate in Methanol (15 mL/g).

Add 10% Pd/C catalyst carefully under inert gas flow.

Purge system with H₂ gas and stir vigorously at RT for 6–12 hours.

Critical Control Point: Monitor disappearance of the nitro peak by HPLC (or color change

from yellow to colorless).

Workup: Filter catalyst through a Celite pad. Concentrate filtrate under reduced pressure.

Storage: Store under Argon at -20°C. The free amine is sensitive to oxidation.

Analytical Characterization & Quality Control
To ensure the integrity of the scaffold for biological testing, the following specifications must be

met.

HPLC Method (Reverse Phase)
Column: C18 (4.6 x 150 mm, 5 µm)

Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

Gradient: 10% B to 90% B over 15 mins.
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Detection: UV at 254 nm (aromatic) and 210 nm (amide).

Acceptance Criteria: Purity > 98.0% (Area %).

NMR Validation (DMSO-d₆)
¹H NMR (400 MHz):

δ 9.60 (s, 1H, Amide -NH).

δ 6.80–7.10 (m, 3H, Aromatic protons). Note: Look for splitting patterns characteristic of

1,2,5-substitution.

δ 4.90 (s, 2H, Aniline -NH₂). Broad singlet, exchangeable.

δ 2.25 (t, 2H, α-CH₂ of hexyl chain).

δ 0.85 (t, 3H, Terminal -CH₃).

Impurity Profile
Impurity A (Over-acylation):N,N-Dihexanoyl derivative. Detected by MS (M+H + 112).

Impurity B (Des-fluoro): Result of hydrogenolysis of the C-F bond during Pd/C reduction.

Prevention: Use mild conditions or Fe/NH₄Cl reduction if defluorination is observed.

Application in Drug Discovery
Scaffold Utility Workflow
The 5-amino group allows this compound to function as a "Left-Hand Side" (LHS) building

block.
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CAS 1020053-87-5
(Nucleophilic Scaffold)

Pathway A: Urea Formation
(+ Isocyanates)

Pathway B: Amide Coupling
(+ Carboxylic Acids)

Pathway C: Heterocyclization
(+ CN-Br or Heteroaryl Halides)

Kinase Inhibitors
(Type II 'DFG-out' binders)

Linker synthesis

HDAC Inhibitors
(Zinc binding groups)

Cap group attachmentCore modification

Click to download full resolution via product page

Caption: Divergent synthesis pathways utilizing CAS 1020053-87-5 as a primary scaffold.

Mechanistic Insight: The Fluorine Effect
In kinase inhibitors (e.g., analogs of Sorafenib or Regorafenib), the fluorine atom at the 2-

position of the aniline ring serves a specific purpose:

Conformational Lock: The fluorine atom can form an intramolecular hydrogen bond or

electrostatic interaction with the amide hydrogen, locking the phenyl ring into a planar

conformation favored for binding in the ATP pocket.

Metabolic Blockade: It prevents P450-mediated hydroxylation at the electron-rich ortho

position.

Safety & Handling (SDS Summary)
Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral).

Signal Word: Warning.

H-Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes

serious eye irritation).

P-Statements: P280 (Wear protective gloves/eye protection).
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Storage: Hygroscopic. Store in a desiccator at -20°C.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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